molecular formula C9H9Br3O B1650450 5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene CAS No. 118249-11-9

5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene

Cat. No.: B1650450
CAS No.: 118249-11-9
M. Wt: 372.88 g/mol
InChI Key: JTGQWTJOLHDEAI-UHFFFAOYSA-N
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Description

5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene is an organic compound with the molecular formula C9H9Br3O It is a brominated derivative of methoxybenzene, characterized by the presence of three bromine atoms and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene typically involves the bromination of 2-methoxybenzene (anisole) followed by further bromination of the resulting intermediate. One common method includes:

    Bromination of Anisole: Anisole is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methoxybenzene.

    Further Bromination: The intermediate 5-bromo-2-methoxybenzene undergoes bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce bromomethyl groups at the 1 and 3 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups are reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The methoxy group can be oxidized under strong oxidative conditions.

    Reduction: The bromine atoms can be reduced to hydrogen under suitable conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiols, or other substituted derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include the corresponding dehalogenated compounds.

Scientific Research Applications

5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the preparation of brominated polymers and flame retardants.

    Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: It is explored for the development of new therapeutic agents due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl groups are particularly reactive, allowing the compound to participate in various substitution reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. Molecular targets and pathways involved in its biological activity are under investigation, with studies focusing on its potential to inhibit enzymes or disrupt cellular processes.

Comparison with Similar Compounds

    1-Bromo-3,5-bis(bromomethyl)benzene: Lacks the methoxy group, making it less electron-rich and potentially less reactive in certain reactions.

    5-Bromo-2-methoxybenzene: Lacks the additional bromomethyl groups, limiting its reactivity in nucleophilic substitution reactions.

    1,3,5-Tribromobenzene: Lacks the methoxy group and bromomethyl groups, making it structurally simpler but less versatile in synthetic applications.

Uniqueness: 5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene is unique due to the combination of bromomethyl and methoxy substituents, which confer distinct reactivity and potential for diverse applications. The presence of multiple bromine atoms enhances its utility in bromination reactions and as a precursor for further functionalization.

Properties

IUPAC Name

5-bromo-1,3-bis(bromomethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3O/c1-13-9-6(4-10)2-8(12)3-7(9)5-11/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGQWTJOLHDEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1CBr)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461081
Record name Benzene, 5-bromo-1,3-bis(bromomethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118249-11-9
Record name Benzene, 5-bromo-1,3-bis(bromomethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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